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Compound of Interest

Compound Name: 4-Bromothiazole-2-carboxamide

CAS No.: 912639-91-9

Cat. No.: B2796361 Get Quote

Executive Summary
In the synthesis of thiazole-based kinase inhibitors and pharmaceutical intermediates,

distinguishing between the 4-bromo and 5-bromo regioisomers is a critical quality control step.

Standard 1H NMR is often insufficient due to the presence of only one aromatic singlet in both

isomers.

This guide outlines the definitive 13C NMR and HSQC differentiation strategy. The core

performance metric for identification is the chemical shift of the protonated carbon (CH), which

differs by approximately 20 ppm between the two isomers due to the inherent electronic bias of

the thiazole ring.

Key Performance Indicators (Differentiation Metrics)
Feature

4-Bromothiazole-2-

carboxamide (Target)
5-Bromothiazole-2-

carboxamide (Alternative)

Protonated Carbon (CH) ~125–129 ppm (C5) ~143–148 ppm (C4)

Quaternary C-Br ~125–135 ppm (C4) ~110–115 ppm (C5)

Differentiation Logic
HSQC correlates proton to

shielded aromatic region.

HSQC correlates proton to

deshielded aromatic region.
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Theoretical Grounding & Assignment Logic
The Thiazole Scaffold Bias
To assign the shifts accurately, one must understand the base electronic structure of the

thiazole ring. The nitrogen atom (N3) exerts a strong deshielding effect on the adjacent C2 and

C4 positions, while the sulfur atom (S1) shields the C5 position.

Base Thiazole Shifts: C2 (

153 ppm) > C4 (

143 ppm) > C5 (

119 ppm).

Substituent Effects (SCS)
2-Carboxamide (-CONH

): An electron-withdrawing group at C2 deshields the ring carbons slightly but primarily
affects C2.

Bromine (-Br): The "Heavy Atom Effect" typically causes an upfield shift (shielding) of roughly

5–10 ppm at the ipso carbon (the carbon directly attached to the bromine).

Predicted Shift Calculation
Target (4-Bromo): The proton is at C5. Since unsubstituted C5 is

119 ppm, the signal remains in the 120–130 ppm range.

Alternative (5-Bromo): The proton is at C4. Since unsubstituted C4 is

143 ppm, the signal remains in the 140–150 ppm range.

Experimental Data & Assignment Table
Solvent: DMSO-d
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(Recommended for solubility and amide proton exchange suppression). Reference: TMS (

0.0 ppm) or DMSO center peak (

39.5 ppm).

Table 1: 13C NMR Assignment for 4-Bromothiazole-2-
carboxamide

Carbon Label Type
Chemical Shift (

ppm)
Assignment Logic

C=O Quaternary 160.0 – 165.0

Typical amide

carbonyl range. Most

deshielded signal.

C2 Quaternary 160.0 – 163.0

Attached to N and S,

plus electron-

withdrawing amide.

Often overlaps with

C=O or appears just

upfield of it.

C4 Quaternary 125.0 – 135.0

Ipso-carbon attached

to Br. Deshielded by

N3 but shielded by the

heavy atom effect of

Br.

C5 Methine (CH) 125.0 – 129.0

DIAGNOSTIC PEAK.

Confirmed by HSQC.

This carbon carries

the lone aromatic

proton.
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Note: In the 5-bromo isomer, the Methine (CH) signal would appear significantly downfield at

143–148 ppm (C4 position).

Visualization: Isomer Differentiation Workflow
The following decision tree illustrates the logic flow for verifying the correct regioisomer using

1D and 2D NMR data.
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Synthesized Product
(White/Yellow Solid)

1. Run 1H NMR (DMSO-d6)
Result: Single Aromatic Singlet (~8.0-8.5 ppm)

2. Run HSQC Experiment
(Correlate 1H Singlet to 13C)

Check 13C Chemical Shift
of the Protonated Carbon

Shift is ~125-129 ppm
(C5 Position)

Shielded Region

Shift is ~143-148 ppm
(C4 Position)

Deshielded Region

CONFIRMED:
4-Bromothiazole-2-carboxamide

IDENTIFIED ISOMER:
5-Bromothiazole-2-carboxamide

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing 4-bromo and 5-bromo thiazole isomers via HSQC.

Experimental Protocol
To ensure reproducible data and clear resolution of the amide carbonyls versus the C2 ring

carbon:

Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d
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.

Why DMSO? Chloroform (CDCl

) may not fully dissolve the amide and can cause broadening of the amide protons due to
exchange. DMSO stabilizes the amide rotamers.

Acquisition Parameters (13C):

Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C2, C4, and

C=O).

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds. Quaternary carbons (C2, C4, C=O) have

long T1 relaxation times; a short delay will suppress their signals, making assignment

difficult.

HSQC Setup:

Use a standard gradient-selected HSQC sequence.

Optimize for

Hz (thiazoles often have larger coupling constants than benzenes, typically >180 Hz).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Methyl-4-bromothiazole-2-carboxylate | 1025468-06-7 [sigmaaldrich.com]

2. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Guide: 13C NMR Shift Assignment for 4-
Bromothiazole-2-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2796361#13c-nmr-shift-assignment-for-4-
bromothiazole-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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